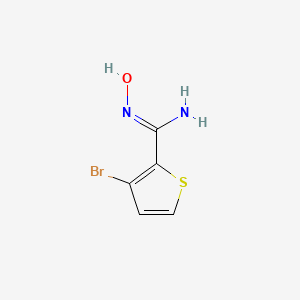
3-bromo-N'-hydroxythiophene-2-carboximidamide
Overview
Description
3-Bromo-N'-hydroxythiophene-2-carboximidamide (3-Br-HT-2-CAM) is a novel heterocyclic compound that has recently been studied for its potential applications in various scientific fields. This compound is a member of the thiophene family and has a unique structure that makes it a promising candidate for numerous research applications.
Scientific Research Applications
3-Br-HT-2-CAM has been studied for its potential applications in various scientific fields. It has been found to possess anti-tumor, anti-inflammatory, and anti-oxidative properties, making it a promising candidate for the development of new drugs. Additionally, 3-Br-HT-2-CAM has been shown to possess antifungal and antibacterial activities, making it a potential candidate for the development of new antibiotics. Furthermore, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, making it a potential candidate for the development of new drugs to treat Alzheimer’s disease.
Mechanism of Action
The exact mechanism of action of 3-Br-HT-2-CAM is still not fully understood. However, it is believed that the compound binds to certain proteins in the body, which in turn modulates the activity of certain enzymes or receptors. For instance, it has been found to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 3-Br-HT-2-CAM may be able to increase the levels of acetylcholine in the brain, which could be beneficial in treating Alzheimer’s disease.
Biochemical and Physiological Effects
3-Br-HT-2-CAM has been found to have a variety of biochemical and physiological effects. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidative properties, as well as antifungal and antibacterial activities. Additionally, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, as well as a potential inhibitor of the enzyme caspase-3, which is involved in the regulation of apoptosis.
Advantages and Limitations for Lab Experiments
The main advantages of using 3-Br-HT-2-CAM in lab experiments are its high efficiency and low toxicity. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to consider. For instance, the compound is sensitive to light and air, so it must be stored in a dark and airtight container. Additionally, it is not soluble in water, so it must be dissolved in an appropriate solvent before use.
Future Directions
The potential applications of 3-Br-HT-2-CAM are vast, and there are numerous directions in which research can be taken. For instance, further research could be conducted on its potential as an anti-tumor and anti-inflammatory agent, as well as its potential as an inhibitor of acetylcholinesterase and caspase-3. Additionally, further research could be conducted on its potential as an antibacterial and antifungal agent, as well as its potential as a drug delivery system. Finally, further research could be conducted on its potential as a catalyst for organic reactions.
properties
IUPAC Name |
3-bromo-N'-hydroxythiophene-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(7)8-9/h1-2,9H,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOAAYILSZFVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1Br)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-hydroxythiophene-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



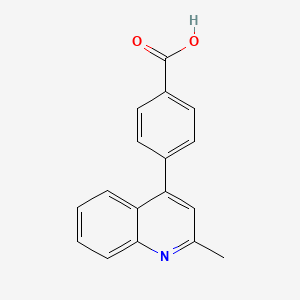
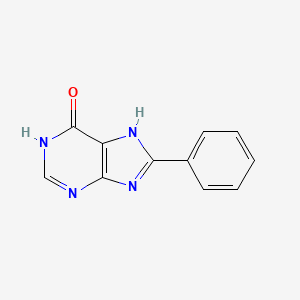


![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)
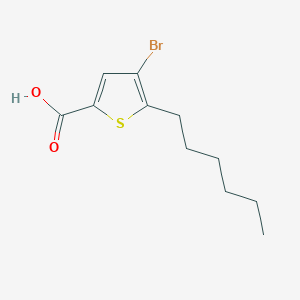
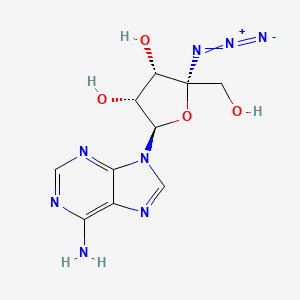

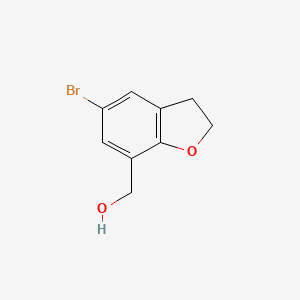
![Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B3268376.png)
![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)

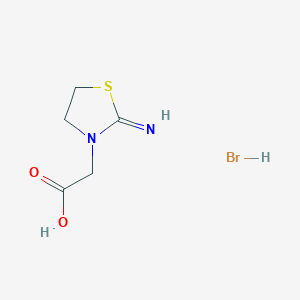
![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)